molecular formula C5H3BrN2O2 B1269134 3-Bromo-2-nitropyridine CAS No. 54231-33-3

3-Bromo-2-nitropyridine

Cat. No. B1269134
CAS RN: 54231-33-3
M. Wt: 202.99 g/mol
InChI Key: WFNISJZUJCKTLT-UHFFFAOYSA-N
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Patent
US08486967B2

Procedure details

To a solution of 3-bromo-2-nitropyridine (207 mg, 1 mmol) in DMSO (2 mL) was added at room temperature under stirring and under an atmosphere of nitrogen morpholine (95.8 mg, 95.8 μL, 1.1 mmol), tetrabutyl ammonium iodide (18.5 mg, 50.0 μmol) and potassium carbonate (152 mg, 1.1 mmol). The reaction was stirred at 80° C. over night. Water was added and the aqueous phase was extracted twice with diethyl ether. The combined organic layers were washed with water and with saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and the solvent was evaporated under reduced pressure. The title compound was obtained as a yellow oil (57 mg, 27%) after column chromatography on silica gel using a gradient from heptane/ethyl acetate 4:1 to 1:1 (v/v) as eluent.
Quantity
207 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18.5 mg
Type
catalyst
Reaction Step Four
Name
Yield
27%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:3]([N+:8]([O-:10])=[O:9])=[N:4][CH:5]=[CH:6][CH:7]=1.[C:11](=[O:14])([O-])[O-].[K+].[K+].O>CS(C)=O.[I-].C([N+](CCCC)(CCCC)CCCC)CCC>[N+:8]([C:3]1[C:2]([N:4]2[CH2:5][CH2:11][O:14][CH2:2][CH2:3]2)=[CH:7][CH:6]=[CH:5][N:4]=1)([O-:10])=[O:9] |f:1.2.3,6.7|

Inputs

Step One
Name
Quantity
207 mg
Type
reactant
Smiles
BrC=1C(=NC=CC1)[N+](=O)[O-]
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
18.5 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Stirring
Type
CUSTOM
Details
under stirring and under an atmosphere of nitrogen morpholine (95.8 mg, 95.8 μL, 1.1 mmol)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at 80° C. over night
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted twice with diethyl ether
WASH
Type
WASH
Details
The combined organic layers were washed with water and with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=NC=CC=C1N1CCOCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 57 mg
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.